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molecular formula C6H12N2O3 B009409 2-Acetamido-3-aminobutanoic acid CAS No. 103994-49-6

2-Acetamido-3-aminobutanoic acid

Cat. No. B009409
M. Wt: 160.17 g/mol
InChI Key: BOSRVOUMJXSLLP-UHFFFAOYSA-N
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Patent
US04593118

Procedure details

Five grams of ethyl 2-acetamido-3-aminobutyrate were dispersed in 10 ml of cold methanol, after which 1.51 g of potassium hydroxide in 15 ml of methanol were added. The mixture was stirred in an ice bath and then allowed to warm to 23° C. over a period of 18 hours. The solvent was removed at reduced pressure, and the residue was dissolved in a minimum of warm water and adjusted to a pH of 6.5 with hydrochloric acid. Upon cooling, crystals of 2-acetamido-3-aminobutyric acid were formed in a 95% yield.
Name
ethyl 2-acetamido-3-aminobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([CH:11]([NH2:13])[CH3:12])[C:6]([O:8]CC)=[O:7])(=[O:3])[CH3:2].[OH-].[K+]>CO>[C:1]([NH:4][CH:5]([CH:11]([NH2:13])[CH3:12])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 2-acetamido-3-aminobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a minimum of warm water
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C(C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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